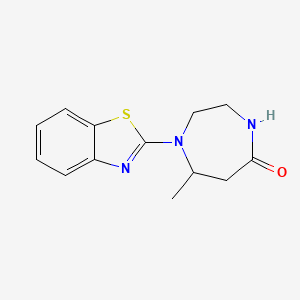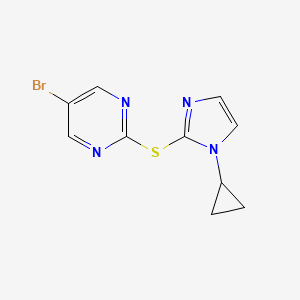
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate, also known as CPDC, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that belongs to the class of pyranocarboxylates. CPDC is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. By inhibiting MMP activity, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate may have potential therapeutic applications in diseases where MMP activity is dysregulated, such as cancer and inflammation.
Biochemical and Physiological Effects:
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate can inhibit the activity of MMPs, as well as other enzymes and proteins. In vivo studies have shown that (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate can reduce tumor growth and metastasis in animal models of cancer. (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate in lab experiments is its high purity and stability. (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate can be easily synthesized in large quantities with high yields and can be stored for extended periods without degradation. However, one limitation of using (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate is its potential toxicity. (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been shown to have cytotoxic effects in some cell types, and caution should be taken when working with this compound.
未来方向
There are several potential future directions for research on (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate. One area of interest is the development of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate derivatives with improved potency and selectivity for specific targets. Another area of interest is the use of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate as a drug delivery agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate and its potential therapeutic applications in various diseases.
合成方法
The synthesis of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation to form the intermediate product, which is then cyclized using a Lewis acid catalyst to yield the final product, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been used as a tool to study enzyme inhibition and protein-ligand interactions. In pharmacology, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been studied for its potential as a drug delivery agent.
属性
IUPAC Name |
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c13-10-5-1-2-6-11(10)16-12(14)9-4-3-7-15-8-9/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIHGQFPBRZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)



![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)

![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)